molecular formula C16H14N2O2 B13588422 3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile

3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile

Cat. No.: B13588422
M. Wt: 266.29 g/mol
InChI Key: KOZMIEBXTZFJQW-UHFFFAOYSA-N
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Description

3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile is an organic compound that features a pyridine ring, a benzofuran ring, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Benzofuran Ring: Starting from a suitable precursor, the benzofuran ring can be synthesized through cyclization reactions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Nitrile Group: The nitrile group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The pyridine ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential as enzyme inhibitors or receptor modulators. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry might explore this compound for its potential therapeutic effects. It could be screened for activity against various diseases, including cancer, infections, or neurological disorders.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-2-(pyridin-3-yl)propanenitrile: Lacks the benzofuran ring.

    3-(4,5,6,7-Tetrahydro-1-benzofuran-2-yl)propanenitrile: Lacks the pyridine ring.

Uniqueness

The combination of the pyridine ring, benzofuran ring, and nitrile group in 3-Oxo-2-(pyridin-3-yl)-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile makes it unique. This structural complexity could result in unique biological activities and chemical reactivity.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

3-oxo-2-pyridin-3-yl-3-(4,5,6,7-tetrahydro-1-benzofuran-2-yl)propanenitrile

InChI

InChI=1S/C16H14N2O2/c17-9-13(12-5-3-7-18-10-12)16(19)15-8-11-4-1-2-6-14(11)20-15/h3,5,7-8,10,13H,1-2,4,6H2

InChI Key

KOZMIEBXTZFJQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=C(O2)C(=O)C(C#N)C3=CN=CC=C3

Origin of Product

United States

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